2-Bromo-5-methoxy-1-indanone
Overview
Description
“2-Bromo-5-methoxy-1-indanone” is a halogenated indanone . It can be obtained via bromination of 1-indanone .
Synthesis Analysis
The synthesis of 1-indanones has been extensively studied and more than 100 synthetic methods have been developed . These methods utilize various starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc . A commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .
Chemical Reactions Analysis
2-Bromo-1-indanone may be used in the preparation of trans -2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . It may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum .
Scientific Research Applications
Application
“2-Bromo-1-indanone” is used in the synthesis of aurone and indanone derivatives, which are being studied as potential antitumor agents .
Method of Application
The compounds are synthesized via bioisostere and scaffold hopping strategy, and then submitted to inhibitory activities evaluation against four tumor cells (HELA, HT-29, A549, and HepG2) through MTT assays .
Results
Based on the results, thirty compounds showed moderate to good antitumour activity. Among them, five compounds (A3: 3.41±1.03μM, E3: 5.11±0.23μM, E8: 4.14±1.21μM, F2: 5.40±1.18μM, F4: 7.37±0.87μM) had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines .
Biological Research
Application
“2-Bromo-1-indanone” may be used in the preparation of trans-2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . It may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum .
Results
The results or outcomes of these applications are not specified in the sources .
Antiviral and Antibacterial Agents
Application
1-Indanone derivatives, including “2-Bromo-5-methoxy-1-indanone”, have been studied for their potential applications as antiviral and antibacterial agents .
Results
The results or outcomes of these applications are not specified in the sources .
Anticancer Drugs
Application
2-Bromo-1-indanone is used in the synthesis of 2-benzylidene-1-indanones, which exhibited strong cytotoxicity against four human cancer cell lines: breast (MCF-7), colon (HCT), leukemia (THP-1) and lung (A549) with IC 50 values in the range of 10–880 nM .
Method of Application
The compounds are synthesized and then tested for their cytotoxicity against various cancer cell lines .
Results
The results showed that these compounds exhibited strong cytotoxicity against the tested cancer cell lines .
Alzheimer’s Disease Treatment
Application
1-Indanone derivatives, including “2-Bromo-5-methoxy-1-indanone”, have been studied for their potential applications in the treatment of Alzheimer’s disease .
Results
The results or outcomes of these applications are not specified in the sources .
Cardiovascular Drugs
Application
1-Indanone derivatives, including “2-Bromo-5-methoxy-1-indanone”, have been studied for their potential applications as cardiovascular drugs .
Results
The results or outcomes of these applications are not specified in the sources .
Hepatitis C Treatment
Application
1-Indanone derivatives, including “2-Bromo-5-methoxy-1-indanone”, have been studied for their potential applications as non-nucleoside, low molecular drugs for the hepatitis C treatment, which inhibit HCV replication .
Results
The results or outcomes of these applications are not specified in the sources .
Insecticides, Fungicides, Herbicides
Application
1-Indanone derivatives, including “2-Bromo-5-methoxy-1-indanone”, have been studied for their potential applications as insecticides, fungicides, herbicides .
Results
The results or outcomes of these applications are not specified in the sources .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-methoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAOMAGKUNHGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472229 | |
Record name | 2-bromo-5-methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxy-1-indanone | |
CAS RN |
29278-11-3 | |
Record name | 2-bromo-5-methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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